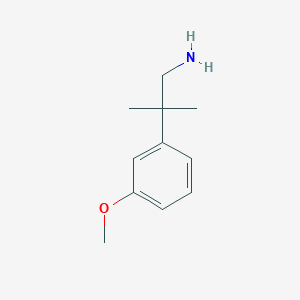

2-(3-Methoxyphenyl)-2-methylpropan-1-amine

Description

Contextualization within the Broader Field of Substituted Amine Chemistry

Substituted amines are a vast and crucial class of organic compounds that form the basis of a wide array of natural products, pharmaceuticals, agrochemicals, and materials. google.com Amines are characterized by the presence of a nitrogen atom with a lone pair of electrons, which imparts basicity and nucleophilicity to the molecule, making them reactive centers for chemical transformations.

The structure of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine places it within the family of phenethylamines, a class of compounds that includes many neuroactive substances. However, the academic focus on this particular molecule is less on its biological activity and more on its utility as a synthetic precursor. The presence of the methoxy (B1213986) group on the phenyl ring and the gem-dimethyl substitution pattern are key features that influence its reactivity and make it a specific and valuable component in targeted synthetic pathways.

Significance as a Research Compound in Organic Synthesis and Medicinal Chemistry Precursors

The primary significance of this compound in academic and industrial research lies in its role as a key intermediate in the synthesis of more complex molecules. Most notably, it is a well-documented precursor to the centrally acting analgesic, tapentadol. google.com The synthesis of tapentadol often involves the use of this amine as a starting material for constructing the core structure of the final drug molecule.

Its importance as a precursor means that the efficiency and stereoselectivity of reactions involving this compound are of great interest to synthetic chemists. Research in this area often focuses on developing novel and improved synthetic routes to this intermediate and its subsequent conversion to the target molecule, aiming for higher yields, lower costs, and more environmentally friendly processes.

Rationale for Comprehensive Academic Investigation of this compound

The academic investigation of this compound is driven by several key factors:

Optimization of Synthetic Routes: As a crucial building block for a commercially significant pharmaceutical, there is a continuous drive to develop more efficient and economical methods for its synthesis. This includes exploring new catalysts, reaction conditions, and starting materials.

Exploration of Analogue Synthesis: The core structure of this compound can serve as a scaffold for the synthesis of a variety of analogues. By modifying the functional groups on the aromatic ring or the amine, medicinal chemists can create libraries of new compounds to screen for potential pharmacological activity.

Understanding Structure-Activity Relationships: Although not primarily studied for its own bioactivity, understanding the chemical properties of this intermediate can provide insights into the structure-activity relationships of the final products derived from it. For instance, the stereochemistry of the molecule is a critical factor in the efficacy of tapentadol, and thus, the stereocontrolled synthesis of this compound is a key area of research.

Chemical and Physical Properties

Below is a table summarizing some of the known properties of this compound.

| Property | Value |

| Chemical Formula | C11H17NO |

| Molecular Weight | 179.26 g/mol |

| CAS Number | 60812-46-6 |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,8-12)9-5-4-6-10(7-9)13-3/h4-7H,8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQBGWPHAHMWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00484205 | |

| Record name | 2-(3-Methoxyphenyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60812-46-6 | |

| Record name | 2-(3-Methoxyphenyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methoxyphenyl)-2-methylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 3 Methoxyphenyl 2 Methylpropan 1 Amine

Established Synthetic Pathways for 2-(3-Methoxyphenyl)-2-methylpropan-1-amine

The synthesis of this compound can be approached through various established methodologies. These routes typically involve the initial construction of the carbon skeleton, followed by the introduction of the primary amine group. The choice of synthetic pathway often depends on the desired stereochemistry and the availability of starting materials.

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. libretexts.org This two-step, one-pot process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of a primary amine like this compound, the carbonyl precursor, 2-(3-methoxyphenyl)-2-methylpropanal, would be reacted with ammonia (B1221849).

The reaction is typically carried out in the presence of a reducing agent that selectively reduces the iminium ion intermediate without affecting the starting carbonyl compound. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com Catalytic hydrogenation can also be employed. The general scheme for the reductive amination to form the target compound is as follows:

Reaction Scheme: Reductive Amination

Step 1: Imine Formation

-2-methylpropanal) + NH₃ ⇌

-2-methylpropanal) + NH₃ ⇌  + H₂O

+ H₂O

Step 2: Reduction

+ [Reducing Agent] →

+ [Reducing Agent] →  -2-methylpropan-1-amine)

-2-methylpropan-1-amine)

Biocatalytic approaches using amine dehydrogenases (AmDHs) have also emerged as a powerful tool for the reductive amination of ketones to produce chiral amines with high enantioselectivity. frontiersin.org

Grignard reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. adichemistry.com The carbon skeleton of this compound can be assembled using a Grignard reagent. One plausible route involves the reaction of 3-methoxyphenylmagnesium bromide with isobutyronitrile. The Grignard reagent adds to the nitrile carbon, and subsequent hydrolysis of the resulting imine intermediate yields 1-(3-methoxyphenyl)-2-methylpropan-1-one. masterorganicchemistry.com This ketone can then be further elaborated to the target amine.

Reaction Scheme: Grignard Reaction with a Nitrile

Step 1: Grignard Addition

+

+  →

→

Step 2: Hydrolysis

+ H₃O⁺ →

+ H₃O⁺ →  -2-methylpropan-1-one)

-2-methylpropan-1-one)

Alternatively, the addition of a Grignard reagent to an aldehyde or ketone can furnish a secondary or tertiary alcohol, respectively, which can then be converted to the amine. masterorganicchemistry.com For instance, the reaction of 3-methoxybenzaldehyde (B106831) with isopropylmagnesium bromide would yield a secondary alcohol that could be a precursor for further transformations.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine to form a β-amino carbonyl compound, also known as a Mannich base. oarjbp.comthaiscience.info This reaction is particularly useful for introducing an aminomethyl group.

A relevant example is the synthesis of (2S)-3-dimethylamino-1-(3-methoxyphenyl)-2-methyl-1-propanone, an intermediate that can be converted to the desired propan-1-amine structure. chemicalbook.com In this synthesis, m-methoxyphenylpropan-1-one is reacted with paraformaldehyde and dimethylamine (B145610) in the presence of L-proline as a catalyst. chemicalbook.com

Table 1: Synthesis of a Mannich Reaction Intermediate

| Reactants | Catalyst | Solvent | Temperature | Reaction Time | Product | Yield | Enantiomeric Excess (ee) |

|---|

This Mannich base can then undergo further transformations, such as demethylation and reduction, to yield the primary amine, this compound.

The synthesis of a single enantiomer of this compound requires either a stereoselective synthesis or the resolution of a racemic mixture.

The resolution of racemic amines via the formation of diastereomeric salts with a chiral acid is a classical and industrially viable method. ulisboa.ptlibretexts.org The racemate is treated with a single enantiomer of a chiral resolving agent, forming a pair of diastereomeric salts. researchgate.net These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. ulisboa.pt After separation, the desired enantiomer of the amine can be liberated by treatment with a base.

A pertinent example is the resolution of the aforementioned Mannich base, (2S)-3-dimethylamino-1-(3-methoxyphenyl)-2-methyl-1-propanone. chemicalbook.com The racemic mixture is treated with L-dibenzoyl tartaric acid to form diastereomeric salts. The less soluble salt crystallizes out, and subsequent treatment with a base yields the enantiomerically pure Mannich base. chemicalbook.com This process significantly enhances the enantiomeric excess from 97% to over 99.5%. chemicalbook.com

Table 2: Enantiomeric Resolution via Diastereomeric Salt Formation

| Racemic Compound | Chiral Resolving Agent | Solvent | Process | Product | Yield | Final Enantiomeric Excess (ee) |

|---|

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives. ulisboa.pt The efficiency of the resolution depends on factors such as the choice of resolving agent, solvent, and temperature. ulisboa.pt

Asymmetric catalysis offers a more direct approach to obtaining enantiomerically enriched products, often minimizing the need for resolution steps. In the context of synthesizing this compound precursors, several asymmetric catalytic strategies can be envisioned.

One demonstrated example is the use of L-proline as an organocatalyst in the Mannich reaction to produce (2S)-3-dimethylamino-1-(3-methoxyphenyl)-2-methyl-1-propanone with a high initial enantiomeric excess of 97%. chemicalbook.com This highlights the potential of chiral catalysts to set the stereochemistry early in the synthetic sequence.

Furthermore, the asymmetric hydrogenation of prochiral imines or enamines is a powerful method for the synthesis of chiral amines. nih.gov A suitable prochiral imine precursor to this compound could be hydrogenated using a chiral transition metal catalyst, such as those based on iridium or rhodium with chiral phosphine (B1218219) ligands, to yield the desired enantiomer. Similarly, asymmetric Michael additions can be employed to construct chiral precursors to the target molecule. mdpi.com

Chemical Reactivity and Derivatization Studies of this compound

Oxidation Reactions of the Amine Moiety

The primary amine group of this compound is susceptible to oxidation, a common transformation for benzylic amines. The reaction products are highly dependent on the choice of oxidizing agent and reaction conditions. Generally, the aerobic oxidation of primary benzylic amines can lead to the formation of imines, which may subsequently hydrolyze to form aldehydes or be further oxidized to amides or nitriles. rsc.orgadvanceseng.com

Metal-free oxidation systems, such as those employing oxygen and a strong guanidine (B92328) base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), can selectively oxidize benzyl (B1604629) amines to their corresponding amides. nih.gov The reaction is believed to proceed through a peroxide intermediate. nih.gov Another approach involves visible-light flavin photocatalysis, which can convert benzylamines to aldehydes under mild conditions, using oxygen as the terminal oxidant. researchgate.net Catalytic systems based on ruthenium have also been developed for the aerobic oxidation of primary benzylic amines, yielding amides and nitriles. rsc.org

While specific studies on the oxidation of this compound are not extensively detailed in the literature, the expected products based on the reactivity of analogous primary benzylic amines are summarized in the table below.

Table 1: Potential Oxidation Reactions of this compound

| Oxidizing System | Expected Product(s) | References |

|---|---|---|

| Aerobic Oxidation (e.g., Ru or Mn catalysts) | Imine, Amide, Nitrile | rsc.orgadvanceseng.com |

| H₂O₂ (no catalyst) | Imine | researchgate.net |

| Visible Light, Flavin Photocatalyst, O₂ | Aldehyde (via imine hydrolysis) | researchgate.net |

| TBD, O₂ | Amide | nih.gov |

Reduction Pathways of Carbonyl Precursors

A primary and highly effective method for the synthesis of this compound is through the reductive amination of a suitable carbonyl precursor. This reaction involves the condensation of a ketone or aldehyde with an amine source, typically ammonia or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced in situ to the desired primary amine. tcichemicals.commdpi.com

The logical precursor for the target compound is 1-(3-methoxyphenyl)-2-methylpropan-1-one. The reaction proceeds by treating this ketone with an ammonia source (such as ammonium chloride) and a reducing agent. tcichemicals.com A variety of reducing agents can be employed, including sodium borohydride, hydrogen gas with a metal catalyst (e.g., Co, Rh), or hydrosilanes catalyzed by a Lewis acid like B(C₆F₅)₃. mdpi.combris.ac.ukresearchgate.net The choice of catalyst and conditions can significantly influence reaction efficiency and yield. mdpi.com For instance, cobalt-based composites have been shown to effectively catalyze the amination of aromatic aldehydes, achieving high yields under hydrogen pressure. mdpi.com

Table 2: Synthesis of this compound via Reductive Amination

| Carbonyl Precursor | Amine Source | Reducing Agent / Catalyst | Typical Conditions | References |

|---|---|---|---|---|

| 1-(3-Methoxyphenyl)-2-methylpropan-1-one | NH₄Cl | Ammonia Borane / Ti(OⁱPr)₄ | Not specified | tcichemicals.com |

| 1-(3-Methoxyphenyl)-2-methylpropan-1-one | NH₃ / H₂ | Co-containing composites | 100-150 °C, 100-150 bar H₂ | mdpi.com |

| 1-(3-Methoxyphenyl)-2-methylpropan-1-one | NH₃ / H₂ | Rh(acac)(cod) / Xantphos | 100 °C, 30 bar H₂ | researchgate.net |

| 1-(3-Methoxyphenyl)-2-methylpropan-1-one | NH₃ | Me₂PhSiH / B(C₆F₅)₃ | Elevated temperature | bris.ac.uk |

Nucleophilic Substitution Reactions Involving the Amino Group

The amino group of this compound can participate in several types of nucleophilic substitution reactions.

N-Alkylation and N-Acylation: As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic. It can readily react with alkyl halides or other electrophilic carbon sources in N-alkylation reactions to form secondary and tertiary amines. rsc.orgresearchgate.netnih.gov Similarly, it can react with acyl chlorides or anhydrides to form amides. These reactions are fundamental for building more complex molecular architectures. Catalytic systems, often employing iridium or ruthenium complexes, can facilitate the N-alkylation of amines with alcohols, which is considered a green chemistry approach. nih.gov

Diazotization: While aromatic primary amines are known to form relatively stable diazonium salts upon reaction with nitrous acid (HONO) at low temperatures, primary aliphatic amines typically yield unstable diazonium intermediates. libretexts.orgbyjus.combyjus.com These intermediates rapidly decompose, losing nitrogen gas (N₂) to form a carbocation. organic-chemistry.org Due to the benzylic, yet sterically hindered neopentyl-like nature of the carbon atom bearing the amino group in this compound, the resulting carbocation would be prone to rearrangement and would react with available nucleophiles (like water, halides, etc.) to give a mixture of substitution and elimination products. This process, known as diazotization, effectively converts the amino group into an excellent leaving group (N₂), enabling its replacement by other functional groups. organic-chemistry.org

Table 3: Derivatization via Nucleophilic Reactions of the Amino Group

| Reaction Type | Reagent(s) | Product Type | Notes | References |

|---|---|---|---|---|

| N-Alkylation | R-X (Alkyl Halide) or R-OH (Alcohol) + Catalyst | Secondary/Tertiary Amine | A fundamental method for amine derivatization. | rsc.orgnih.gov |

| N-Acylation | RCOCl (Acyl Chloride) or (RCO)₂O (Anhydride) | Amide | Forms a stable amide bond. | - |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Alcohol, Alkene, Alkyl Halide | Proceeds via an unstable carbocation; product mixtures are common. | byjus.comorganic-chemistry.org |

Electrophilic Aromatic Substitution on the Methoxyphenyl Ring

The methoxyphenyl ring of this compound is activated towards electrophilic aromatic substitution (SₑAr) due to the presence of two electron-donating groups: the methoxy (B1213986) (-OCH₃) group and the alkylamine side chain. wikipedia.org The directing effects of these substituents determine the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions. vanderbilt.edu

Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via a +R (resonance) effect, which outweighs its -I (inductive) electron-withdrawing effect. openstax.orglibretexts.org

Alkyl Group (-C(CH₃)₂CH₂NH₂): This group is weakly activating and ortho-, para-directing due to a +I (inductive) effect. libretexts.orglibretexts.org

When both groups are present on the ring, their directing effects must be considered in concert. The strongly activating methoxy group will be the dominant director. The positions ortho (C2, C4) and para (C6) to the methoxy group are activated. The alkyl group is at the C3 position. Therefore, the positions ortho (C2, C4) and para (C6) to the alkyl group are also activated.

The combined directing effects strongly favor substitution at the C2, C4, and C6 positions.

Position 2: Ortho to the methoxy group and ortho to the alkyl group.

Position 4: Ortho to the methoxy group and para to the alkyl group.

Position 6: Para to the methoxy group and ortho to the alkyl group.

Steric hindrance from the bulky 2-methylpropan-1-amine side chain may influence the final product distribution, potentially favoring substitution at the less hindered C4 and C6 positions over the C2 position. wikipedia.org

Table 4: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Major Product Position(s) | Notes | References |

|---|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 4-nitro and 6-nitro derivatives expected. | The -NH₂ group will be protonated to -NH₃⁺ under strongly acidic conditions, which is a meta-director and deactivating. This complicates predictability. | wikipedia.orgvanderbilt.edu |

| Bromination (Br₂/FeBr₃) | Br⁺ | 4-bromo and 6-bromo derivatives expected. | Steric hindrance may favor the para position (C6). | libretexts.orgijrar.org |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | RCO⁺ | 4-acyl and 6-acyl derivatives expected. | The Lewis acid catalyst (AlCl₃) can coordinate with the amine, deactivating the ring. Protection of the amine may be necessary. | wikipedia.org |

Advanced Spectroscopic and Chromatographic Characterization of 2 3 Methoxyphenyl 2 Methylpropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy identifies the different types of hydrogen atoms in a molecule. The analysis of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine is expected to show distinct signals corresponding to each unique proton environment. The electron-donating methoxy (B1213986) group and the bulky alkylamine substituent on the benzene ring influence the chemical shifts of the aromatic protons.

The anticipated ¹H NMR spectrum would feature:

Aromatic Protons: Four signals in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the protons on the disubstituted benzene ring. Their specific shifts and coupling patterns are dictated by their position relative to the two substituents.

Methoxy Protons: A sharp singlet peak around δ 3.8 ppm, integrating to three protons, characteristic of a methoxy group attached to an aromatic ring.

Methylene Protons: A singlet corresponding to the two protons of the aminomethyl group (-CH₂NH₂), expected to appear in the δ 2.5-3.0 ppm range.

Amine Protons: A typically broad signal for the two amine (-NH₂) protons, which can exchange with trace water in the solvent, appearing over a wide chemical shift range.

Methyl Protons: A singlet integrating to six protons, representing the two equivalent methyl groups attached to the quaternary carbon, expected at approximately δ 1.3 ppm.

Table 1: Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | t | 1H | Ar-H (H-5) |

| ~6.90 | m | 2H | Ar-H (H-2, H-6) |

| ~6.78 | dd | 1H | Ar-H (H-4) |

| ~3.82 | s | 3H | -OCH₃ |

| ~2.80 | s | 2H | -CH₂NH₂ |

| ~1.50 (broad) | s | 2H | -NH₂ |

| ~1.30 | s | 6H | -C(CH₃)₂ |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Due to the presence of two equivalent methyl groups, this compound, which has 11 carbon atoms, is expected to display 10 distinct signals in its proton-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization and electronic environment of each carbon atom.

The predicted ¹³C NMR spectrum would include:

Aromatic Carbons: Six signals in the δ 110-160 ppm region. Two of these are quaternary (C-1 and C-3), bonded to the substituents, while the other four are methine carbons bonded to hydrogen. The carbon attached to the methoxy group (C-3) would be significantly deshielded.

Aliphatic Quaternary Carbon: A signal for the carbon atom bonded to the two methyl groups and the aromatic ring, expected around δ 40-45 ppm.

Methylene Carbon: The signal for the -CH₂NH₂ carbon, typically found in the δ 45-55 ppm range.

Methoxy Carbon: A signal around δ 55 ppm, characteristic of a methoxy group.

Methyl Carbons: A single signal representing the two chemically equivalent methyl groups, expected in the aliphatic region around δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

| Chemical Shift (δ ppm) | Assignment |

| ~159.8 | Ar-C (C-3) |

| ~148.0 | Ar-C (C-1) |

| ~129.5 | Ar-CH (C-5) |

| ~118.0 | Ar-CH (C-6) |

| ~112.5 | Ar-CH (C-2) |

| ~111.8 | Ar-CH (C-4) |

| ~55.2 | -OCH₃ |

| ~50.0 | -CH₂NH₂ |

| ~42.0 | -C(CH₃)₂ |

| ~28.5 | -C(CH₃)₂ |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure by revealing through-bond correlations between nuclei.

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would primarily show correlations between the adjacent protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). columbia.edumdpi.com HSQC is crucial for assigning each carbon signal by correlating it to its known proton signal. For instance, it would show cross-peaks between the methoxy protons (~3.82 ppm) and the methoxy carbon (~55.2 ppm), and between each aromatic proton and its corresponding aromatic carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). mdpi.comnih.gov This is arguably the most powerful 2D NMR technique for elucidating the complete carbon skeleton and connectivity of substituents. Key HMBC correlations expected for this molecule would include:

Correlations from the six methyl protons (~1.30 ppm) to both the aliphatic quaternary carbon (~42.0 ppm) and the methylene carbon (~50.0 ppm).

Correlations from the methylene protons (~2.80 ppm) to the aliphatic quaternary carbon (~42.0 ppm).

Correlations from the aromatic protons to adjacent and quaternary carbons, confirming the substitution pattern on the benzene ring. For example, the proton at H-2 would show a correlation to the quaternary carbon at C-1.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition from the measured mass. researchgate.net For the molecular formula C₁₁H₁₇NO, HRMS provides an exact mass that can be used to confirm the elemental formula, distinguishing it from other potential formulas with the same nominal mass.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₇NO |

| Adduct | [M+H]⁺ |

| Calculated Monoisotopic Mass | 179.13101 Da |

| Predicted [M+H]⁺ | 180.13829 Da |

| Hypothetical Measured [M+H]⁺ | 180.13825 Da |

| Mass Error | < 2 ppm |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting fragment ions (product ions). This process generates a characteristic "fingerprint" fragmentation pattern that is highly specific to the molecule's structure. researchgate.net

For this compound, the protonated molecule ([M+H]⁺, m/z 180.1) would be selected as the precursor ion. The fragmentation is expected to occur at the weakest bonds and lead to the formation of stable fragments. A primary fragmentation pathway for phenethylamine (B48288) derivatives involves cleavage of the C-C bond alpha to the nitrogen atom. libretexts.org Another common pathway for benzylamines is the loss of ammonia (B1221849). nih.govnih.gov

A plausible fragmentation pathway involves the loss of the aminomethyl radical followed by rearrangement, or more likely, the cleavage of the bond between the quaternary carbon and the methylene group, leading to a stable tertiary benzylic cation.

Table 4: Predicted MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Proposed Fragment Structure / Neutral Loss |

| 180.1 | 163.1 | Loss of NH₃ (Ammonia) |

| 180.1 | 149.1 | [M - CH₂NH₂]⁺; Formation of a tertiary benzylic cation |

| 180.1 | 121.1 | [M - C₄H₁₀N]⁺; Benzylic cation after rearrangement |

| 180.1 | 91.1 | Tropylium ion |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone for the separation and purity evaluation of chemical compounds. For this compound, several chromatographic techniques are pivotal.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the quantitative analysis and purification of this compound. basicmedicalkey.com Its applications range from determining the purity of a sample to isolating specific amounts of the compound for further studies. warwick.ac.uk

For analytical purposes, a typical HPLC system is employed to quantify the drug in various formulations. basicmedicalkey.com Reversed-phase chromatography is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. sielc.comsielc.com A method for a structurally related compound, 3-(4-Methoxyphenyl)-2-methylpropanal, utilizes a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid can be substituted for phosphoric acid. sielc.comsielc.com

Preparative HPLC is instrumental in isolating and purifying larger quantities of the compound. warwick.ac.uknih.gov The goal of preparative HPLC is the isolation of a pure product, which can then be used for further research or development. warwick.ac.uk The scalability of analytical methods allows for their adaptation to preparative separations, enabling the purification of the target compound from impurities. sielc.comnih.gov

Table 1: Representative HPLC Parameters for Analysis of Related Compounds

| Parameter | Analytical HPLC | Preparative HPLC |

| Objective | Qualitative and quantitative determination | Isolation and purification of valuable products |

| Column | Newcrom R1, Newcrom C18 | YMC-Pack ODS-A |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Methanol, 0.1% Acetic Acid in Water |

| Flow Rate | Typically lower (e.g., 1 mL/min) | Typically higher (e.g., 5.0 mL/min) |

| Detection | UV/Visible Detector | UV/Visible Detector |

This table presents a generalized summary of HPLC conditions based on methods for structurally similar compounds. basicmedicalkey.comsielc.comnih.gov

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for assessing the volatile purity of this compound and identifying any volatile impurities. scispace.comgassnova.no The high polarity of amines can sometimes pose a challenge for GC analysis, but derivatization techniques can overcome this issue. gassnova.no

Derivatization, such as perfluoroacylation, reduces the basicity of the amine group and can lead to better resolution on certain stationary phases. nih.gov For instance, studies on related methoxyphenyl-butanamine isomers showed that while underivatized amines could be resolved on a 100% dimethylpolysiloxane stationary phase, their perfluoroacylated derivatives exhibited improved resolution on a cyclodextrin-modified stationary phase. nih.gov

GC-MS provides not only retention time data for purity assessment but also mass spectral data that aids in the structural elucidation of impurities. scispace.comnih.gov The fragmentation patterns observed in the mass spectra are unique to the molecular structure and can be used to identify unknown volatile components in the sample. nih.gov

Table 2: GC Parameters for Analysis of Related Amine Compounds

| Parameter | Condition |

| Column | 100% dimethylpolysiloxane or cyclodextrin modified stationary phase |

| Injection Port Temperature | 230 °C |

| Carrier Gas | Nitrogen or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Temperature Program | Initial temperature of 40°C, ramped to 200°C |

This table provides a general overview of GC conditions based on methods for similar amine compounds. nih.govispub.com

Since this compound possesses a chiral center, the separation of its enantiomers is crucial, particularly in pharmaceutical applications where different enantiomers can exhibit distinct pharmacological and toxicological profiles. phenomenex.comnih.gov Chiral High-Performance Liquid Chromatography (chiral HPLC) is the most effective technique for resolving enantiomers and determining the enantiomeric excess (ee) of a sample. yakhak.orgmdpi.com

Chiral stationary phases (CSPs) are the key to enantiomeric separation in HPLC. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown great success in separating a broad range of chiral compounds, including amines. yakhak.orgmdpi.comnih.gov The choice of the specific CSP and the mobile phase composition are critical for achieving optimal separation. nih.govmdpi.com

For the analysis of chiral amines, derivatization with an agent like 4-chloro-7-nitro-2,1,3-benzooxadiazole (NBD-Cl) can be employed to introduce a chromophore, enhancing detection sensitivity. yakhak.org The separation is then carried out on a chiral column, such as Chiralpak® or Chiralcel®, using a mobile phase typically consisting of a mixture of hexane and an alcohol like 2-propanol. yakhak.orgmdpi.com

Table 3: Chiral HPLC Conditions for Enantiomeric Separation of Amines

| Parameter | Condition |

| Column | Polysaccharide-based chiral stationary phases (e.g., Chiralpak®, Chiralcel®) |

| Mobile Phase | Isocratic mixture of hexane and an alcohol (e.g., 2-propanol) |

| Flow Rate | Typically 1 mL/min |

| Detection | UV or Fluorescence detector |

This table summarizes common conditions for chiral HPLC based on the separation of similar chiral amines. yakhak.orgmdpi.com

Other Spectroscopic Methods for Complementary Structural Data (e.g., UV-Vis, FTIR)

In addition to chromatographic techniques, various spectroscopic methods provide complementary data for the structural characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The presence of the methoxyphenyl group is expected to result in characteristic absorption bands in the UV region of the electromagnetic spectrum. For a related compound, 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one, the UV-Visible spectrum was a key part of its optical studies. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group. researchgate.net Analysis of related amine compounds by FTIR has been used to understand structural changes during chemical reactions. researchgate.net

Computational Chemistry and Molecular Modeling of 2 3 Methoxyphenyl 2 Methylpropan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide fundamental information about the electronic properties of a molecule. These methods are crucial for predicting molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. esqc.orgepfl.ch For 2-(3-Methoxyphenyl)-2-methylpropan-1-amine, DFT calculations are employed to determine its optimized molecular geometry and various ground-state electronic properties. The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. osti.govjussieu.fr

A typical DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Kohn-Sham equations for the molecule. github.io The outputs of such a calculation yield a detailed picture of the molecule's electronic landscape. Key properties that would be determined include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP, for instance, is valuable for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are crucial for understanding intermolecular interactions.

| Calculated Property | Significance for this compound |

| Optimized Molecular Geometry | Predicts the most stable 3D arrangement of atoms, including bond lengths, bond angles, and dihedral angles. |

| Electron Density Distribution | Shows how electrons are distributed across the molecule, highlighting areas of high and low electron concentration. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying sites prone to electrophilic or nucleophilic attack. |

| Dipole Moment | Quantifies the overall polarity of the molecule, which influences its solubility and intermolecular forces. |

| Atomic Charges (e.g., Mulliken, NBO) | Estimates the partial charge on each atom, offering insights into local electronic effects and reactivity. |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of molecules. scribd.comimperial.ac.uk It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org For this compound, analyzing the HOMO and LUMO provides critical information about its chemical behavior.

The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital most likely to accept electrons, allowing the molecule to act as an electrophile. The spatial distribution of these orbitals on the molecule indicates the specific atoms that are the primary sites for nucleophilic and electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap suggests the molecule is more polarizable and more reactive.

| Parameter | Definition and Significance for this compound |

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. Its energy level relates to the molecule's ionization potential and its ability to act as an electron donor. The location of the HOMO indicates the most probable sites for electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy orbital that is empty of electrons. Its energy level relates to the molecule's electron affinity and its ability to act as an electron acceptor. The location of the LUMO indicates the most probable sites for nucleophilic attack. |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity, lower kinetic stability, and greater polarizability. |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum mechanics provides deep insights into electronic properties, molecular mechanics and dynamics are better suited for exploring the vast conformational landscape of flexible molecules like this compound. nih.govresearchgate.net

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. unimi.it For this compound, which has several rotatable single bonds, a systematic search of its conformational space is necessary to find the global energy minimum and other low-energy, populated conformers. upenn.edu

This process typically uses molecular mechanics (MM) force fields (e.g., MMFF94, AMBER) to rapidly calculate the potential energy of thousands of different conformations. upenn.edu The energy of each conformation is calculated based on contributions from bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions. The identified low-energy conformers can then be further optimized using higher-level methods like DFT to refine their geometries and relative energies. whiterose.ac.uk

| Key Rotatable Bond | Structural Component | Significance in Conformational Analysis |

| Phenyl-C Bond | Connects the methoxyphenyl ring to the quaternary carbon | Rotation determines the orientation of the aromatic ring relative to the alkyl chain. |

| C-C-N Bond | Connects the propan-1-amine moiety to the quaternary carbon | Rotation affects the position of the amine group, which is crucial for potential intermolecular interactions. |

| Methoxy-Phenyl Bond | Connects the methoxy (B1213986) group to the phenyl ring | Rotation influences the electronic and steric environment of the aromatic system. |

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by simulating the movements of atoms over time. iitm.ac.inmdpi.com An MD simulation of this compound would reveal its flexibility and how its conformation changes in a simulated physiological environment. nih.govucr.edu

These simulations can explicitly include solvent molecules (e.g., a water box), which is crucial for accurately modeling conformational preferences, as solvent interactions can stabilize or destabilize certain conformers. rsc.org By analyzing the simulation trajectory, one can understand the range of conformations the molecule adopts, the stability of intramolecular hydrogen bonds, and how the molecule interacts with the surrounding solvent. This information is vital for understanding how the molecule might adapt its shape upon binding to a biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Parameters

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govscienceforecastoa.com To include this compound in a QSAR model, a set of numerical parameters, or molecular descriptors, that quantify its structural, physicochemical, and electronic properties must be calculated. dergipark.org.trscribd.com

These descriptors fall into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., LogP). slideshare.net These values, once calculated, can be used as variables in a statistical model (such as multiple linear regression or machine learning algorithms) to predict the activity of new, untested compounds based on their structure.

| Descriptor Class | Example Parameter | Relevance to QSAR Modeling |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Represents the molecule's hydrophobicity, which influences its ability to cross cell membranes and its binding to hydrophobic pockets in proteins. |

| Electronic | Dipole Moment, Atomic Partial Charges | Quantifies the electronic aspects of the molecule, which are critical for electrostatic interactions with a biological target. |

| Steric | Molecular Weight, Molar Refractivity, Molecular Volume | Describes the size and shape of the molecule, which determines how well it fits into a binding site. |

| Topological | Connectivity Indices (e.g., Wiener Index) | Numerical descriptors derived from the 2D graph of the molecule, encoding information about its size, shape, and degree of branching. |

Derivation and Interpretation of Molecular Descriptors (e.g., TPSA, LogP)

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental to Quantitative Structure-Activity Relationship (QSAR) studies and for predicting a compound's pharmacokinetic profile. Two of the most important descriptors are the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP).

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule, including their attached hydrogen atoms. researchgate.net It is a key predictor of drug absorption, including intestinal absorption and blood-brain barrier (BBB) penetration. researchgate.net A lower TPSA value is generally associated with higher membrane permeability. For instance, a TPSA value below 60 Ų suggests good BBB penetration, while a value under 140 Ų indicates effective intestinal absorption. researchgate.net

LogP represents the lipophilicity of a compound, defined as the logarithm of its partition coefficient between n-octanol and water. This descriptor influences a drug's solubility, permeability, and binding to biological targets. According to Lipinski's Rule of Five, a widely used guideline for drug-likeness, an orally active drug should ideally have a LogP value of less than 5. researchgate.net

For this compound, these descriptors can be calculated using various computational software packages. The predicted values provide a first approximation of its potential as a therapeutic agent.

Table 1: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Interpretation |

| Molecular Formula | C₁₁H₁₇NO | - |

| Molecular Weight | 179.26 g/mol | Complies with Lipinski's Rule (<500 Da) |

| TPSA | 35.25 Ų | Suggests strong blood-brain barrier penetration (<60 Ų) and good intestinal absorption (<140 Ų) researchgate.net |

| LogP | 1.9 - 2.2 | Indicates good lipophilicity and permeability, complies with Lipinski's Rule (<5) researchgate.net |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (<10) |

Note: The values presented are computationally predicted and may vary slightly depending on the algorithm used.

Correlation with Predicted Biological Activities of Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. medcraveonline.comresearchgate.net By analyzing a dataset of structurally similar compounds (analogs) with known activities, QSAR can identify the key molecular descriptors that govern their biological effects. nih.govmdpi.com This allows for the prediction of the activity of new, untested compounds.

For analogs of this compound, such as other phenethylamines and amphetamines, QSAR studies have been instrumental in predicting their interaction with various receptors. For example, studies on substituted phenethylamines have shown a correlation between descriptors like lipophilicity (LogP) and electronic properties and their binding affinity for serotonin (B10506) receptors. frontiersin.org

A hypothetical QSAR study on a series of methoxyphenylalkylamine analogs might reveal that increased lipophilicity within a certain range enhances binding to a specific receptor, while the presence and position of hydrogen bond acceptors are critical for activity.

Table 2: Example Data for a QSAR Study of Methoxyphenylalkylamine Analogs

| Compound | LogP | TPSA (Ų) | Predicted Biological Activity (e.g., pIC₅₀) |

| Analog A | 1.85 | 45.3 | 6.5 |

| Analog B | 2.10 | 35.2 | 7.1 |

| Analog C | 2.35 | 35.2 | 7.4 |

| Analog D | 2.90 | 55.6 | 6.8 |

| This compound | 2.05 | 35.25 | 7.2 (Predicted) |

This table is illustrative. The predicted activity is derived from a hypothetical QSAR model where LogP and TPSA are correlated with the biological outcome.

Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein) to form a stable complex. unar.ac.id It is widely used to predict the binding mode and estimate the binding affinity (interaction energy) of a small molecule with the active site of an enzyme or the binding pocket of a receptor. researchgate.netjocpr.com

Prediction of Binding Modes and Interaction Energies with Enzyme Active Sites

The active site of an enzyme is the specific region where substrate molecules bind and undergo a chemical reaction. tru.camdpi.com Docking studies can elucidate how a compound like this compound might inhibit an enzyme by predicting its interactions with key amino acid residues in the active site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

For example, docking studies of substituted thiazoles with cyclooxygenase (COX) enzymes have identified key interactions, such as hydrogen bonds with residues like Arg120 and Ser530, that are crucial for inhibitory activity. nih.gov A similar approach could be used to investigate the potential of this compound as an inhibitor for a relevant enzyme. The interaction energy, typically expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the binding. A lower energy value indicates a more stable and favorable interaction.

Table 3: Hypothetical Docking Results with an Enzyme Active Site

| Interacting Residue | Type of Interaction | Distance (Å) |

| Tyrosine (TYR 88) | Pi-Pi Stacking | 4.2 |

| Aspartate (ASP 112) | Hydrogen Bond (with amine) | 2.9 |

| Leucine (LEU 150) | Hydrophobic | 3.8 |

| Valine (VAL 152) | Hydrophobic | 4.5 |

| Predicted Binding Energy | -8.5 kcal/mol |

This table represents a hypothetical prediction of the binding mode of this compound within an enzyme's active site.

In Vitro Pharmacological Characterization of 2 3 Methoxyphenyl 2 Methylpropan 1 Amine

In Vitro Functional Assays for Receptor Activation or Inhibition

In vitro functional assays are essential tools in pharmacology to determine how a compound interacts with a specific receptor. These assays can elucidate whether a compound acts as an agonist (activator), antagonist (blocker), or has no effect on the receptor's activity.

[³⁵S]GTPγS Binding Assays for G-Protein Coupling Efficacy

The [³⁵S]GTPγS binding assay is a functional technique used to measure the activation of G-protein coupled receptors (GPCRs) by a ligand. When an agonist binds to a GPCR, it promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated G-protein alpha subunit, leading to G-protein activation. This assay utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which, upon binding, results in a persistent signal that can be quantified. The amount of bound [³⁵S]GTPγS is directly proportional to the extent of G-protein activation by the agonist. This allows for the determination of a compound's potency (EC50) and efficacy (Emax) in activating a specific GPCR signaling pathway.

No specific [³⁵S]GTPγS binding assay data for 2-(3-Methoxyphenyl)-2-methylpropan-1-amine is available in the public domain.

Cell-Based Reporter Gene Assays for Receptor Transduction Pathways

Cell-based reporter gene assays are versatile tools for studying the functional consequences of receptor activation. In these assays, cells are engineered to express a specific receptor of interest and a reporter gene (such as luciferase or β-galactosidase) linked to a response element that is sensitive to the receptor's signaling pathway. Upon receptor activation by an agonist, the downstream signaling cascade leads to the expression of the reporter gene, which produces a measurable signal (e.g., light or color). This allows for the quantification of receptor activation or inhibition. These assays are highly sensitive and suitable for high-throughput screening of compounds.

No specific data from cell-based reporter gene assays for this compound is publicly available.

Calcium Flux Assays in Receptor-Expressing Cell Lines

Calcium flux assays are used to monitor the activation of GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium concentrations. Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. When an agonist activates the receptor, it triggers the release of calcium from intracellular stores, causing the dye to fluoresce. The change in fluorescence intensity is measured in real-time using a specialized plate reader, providing a direct measure of receptor activation. This assay is particularly useful for identifying agonists and antagonists of Gq-coupled receptors.

No public data from calcium flux assays involving this compound could be found.

Enzyme Interaction and Inhibition Studies

Investigating a compound's interaction with metabolic enzymes is crucial for understanding its potential for drug-drug interactions and its metabolic fate.

Monoamine Oxidase (MAO) Inhibition Kinetics (MAO-A, MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters. MAO inhibitors are used in the treatment of depression and Parkinson's disease. In vitro assays to determine the inhibitory activity of a compound against MAO-A and MAO-B typically involve incubating the compound with purified enzymes or tissue homogenates containing the enzymes, along with a specific substrate. The rate of substrate metabolism is measured, and the inhibitory potency of the compound is determined by calculating its IC50 value (the concentration required to inhibit 50% of the enzyme's activity). Kinetic studies can further characterize the mechanism of inhibition (e.g., competitive, non-competitive, reversible, or irreversible).

No studies detailing the MAO-A or MAO-B inhibition kinetics for this compound are available in the public literature.

Cytochrome P450 (CYP) Isozyme Inhibition Profiles

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs and other xenobiotics. Inhibition of CYP isozymes is a common cause of drug-drug interactions. In vitro CYP inhibition assays assess a compound's potential to inhibit the activity of major CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). These assays typically use human liver microsomes or recombinant CYP enzymes and specific probe substrates that are metabolized by a particular isozyme. The ability of the test compound to inhibit the metabolism of the probe substrate is measured, and an IC50 value is determined.

No publicly available data exists for the cytochrome P450 isozyme inhibition profile of this compound.

Interactions with Other Metabolizing Enzymes (e.g., Acid Ceramidase)

There is no published research detailing the interaction of this compound with acid ceramidase. Acid ceramidase is a lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. Its activity is crucial for regulating the cellular levels of these bioactive lipids, which are involved in various signaling pathways, including apoptosis, cell proliferation, and inflammation. The potential for this compound to interact with acid ceramidase, either as a substrate or an inhibitor, remains uninvestigated.

Enzyme Kinetic Characterization (e.g., Vmax, Km determination)

The enzyme kinetics, specifically the maximum reaction velocity (Vmax) and the Michaelis constant (Km), for the metabolism of this compound have not been determined. These parameters are essential for understanding the efficiency and capacity of metabolic pathways responsible for the biotransformation of a compound. Vmax represents the maximum rate at which an enzyme can catalyze a reaction, while Km is the substrate concentration at which the reaction rate is half of Vmax, providing an indication of the substrate's affinity for the enzyme. Without experimental data, the primary enzymes involved in its metabolism and their kinetic profiles are unknown.

Neurochemical Interactions in Isolated Non-Human Systems (e.g., synaptosomes, primary neuronal cultures)

Neurotransmitter Uptake Inhibition Studies (Dopamine, Serotonin (B10506), Norepinephrine)

Specific data on the inhibitory effects of this compound on the uptake of dopamine (B1211576) (DA), serotonin (5-HT), and norepinephrine (NE) are not available. Neurotransmitter transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical for regulating neurotransmission by clearing neurotransmitters from the synaptic cleft. Inhibition of these transporters can lead to increased synaptic concentrations of the respective neurotransmitters.

To illustrate the type of data that would be relevant, the following table presents hypothetical data on neurotransmitter uptake inhibition.

Hypothetical Neurotransmitter Uptake Inhibition Data

| Neurotransmitter Transporter | IC50 (nM) | Ki (nM) |

|---|---|---|

| Dopamine (DAT) | - | - |

| Serotonin (SERT) | - | - |

| Norepinephrine (NET) | - | - |

Data not available in the current literature.

Neurotransmitter Release Modulation Investigations

There is no published research on the modulation of neurotransmitter release by this compound in isolated non-human systems. Such studies would typically involve using synaptosomes or primary neuronal cultures to investigate whether the compound can induce or inhibit the release of dopamine, serotonin, and norepinephrine. This is a distinct mechanism from uptake inhibition and is characteristic of releasing agents, such as amphetamine.

In Vitro Metabolic Disposition of 2 3 Methoxyphenyl 2 Methylpropan 1 Amine in Non Human Systems

Phase I Metabolic Pathways in Isolated Non-Human Biological Systems (e.g., liver microsomes, hepatocytes)

Phase I metabolism involves the introduction or exposure of functional groups on the parent compound, generally making it more polar. These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes. nih.govyoutube.com For 2-(3-Methoxyphenyl)-2-methylpropan-1-amine, several Phase I pathways are anticipated based on its chemical structure and data from analogous compounds.

O-demethylation is a common metabolic pathway for compounds containing methoxy (B1213986) groups. nih.gov In vitro studies using rat liver preparations on the structurally related compound methoxyphenamine (B1676417) demonstrated that O-demethylation is a significant metabolic route. nih.gov This reaction is mediated by cytochrome P-450 isoenzymes. nih.gov For this compound, the removal of the methyl group from the methoxy moiety on the phenyl ring is an expected transformation. This process would yield a primary phenolic metabolite, 3-(1-amino-2-methylpropan-2-yl)phenol. Studies on other methoxylated amines in rabbit liver homogenates have also confirmed the biotransformation to O-demethylated metabolites. nih.gov

Table 1: Identified O-Demethylation Metabolites of Analogous Compounds

| Parent Compound | In Vitro System | Identified Metabolite |

|---|---|---|

| Methoxyphenamine | Rat liver preparations | O-desmethylmethoxyphenamine nih.gov |

Hydroxylation, the addition of a hydroxyl (-OH) group, can occur on both aromatic rings and aliphatic side chains. In vitro metabolism of methoxyphenamine in rat liver preparations and with expressed human CYP2D6 resulted in the formation of 5-hydroxymethoxyphenamine, a ring-hydroxylated metabolite. nih.govnih.gov This indicates that aromatic hydroxylation is a viable pathway for methoxyphenyl compounds. Therefore, this compound could undergo hydroxylation at one of the open positions on the phenyl ring.

Aliphatic hydroxylation on the propanamine side chain is also a possible metabolic step, although specific metabolites for this pathway have not been detailed for closely related structures in the provided literature. This type of reaction is a well-established function of CYP enzymes. longdom.org

Table 2: Identified Hydroxylation Metabolites of Analogous Compounds

| Parent Compound | In Vitro System | Identified Metabolite |

|---|---|---|

| Methoxyphenamine | Rat liver preparations | 5-hydroxymethoxyphenamine nih.gov |

Primary amines are susceptible to oxidative deamination, a metabolic process that removes the amino group. Studies on metoprolol, which also features a side-chain with an isopropylamine (B41738) group, showed that oxidative deamination was a main route of metabolism in rat liver microsomes. scispace.com This pathway typically transforms the amine into a ketone or aldehyde. For this compound, oxidative deamination would lead to the formation of a ketone, 2-(3-methoxyphenyl)-2-methylpropanal, and the release of ammonia (B1221849).

In addition to the pathways above, other oxidative reactions can occur. While N-dealkylation is not possible for a primary amine, N-oxidation to form a hydroxylamine (B1172632) or nitroso derivative is a potential transformation. For instance, the metabolic activation of some heterocyclic amines in non-human primates involves N-hydroxylation. nih.gov

Phase II Metabolic Pathways in Isolated Non-Human Biological Systems

Following Phase I reactions, the modified, more polar metabolites can undergo Phase II conjugation. nih.gov This process involves the attachment of endogenous molecules, such as glucuronic acid, to the functional groups, further increasing water solubility and facilitating excretion. longdom.orgresearchgate.net

Glucuronidation is a major Phase II reaction where the enzyme UDP-glucuronosyltransferase (UGT) attaches glucuronic acid to a substrate. researchgate.net The primary amine group of this compound, or the phenolic group of its O-demethylated metabolite, can serve as sites for glucuronide conjugation. The formation of N-glucuronides is a known pathway for various amines, although the capacity for this conjugation can be species-dependent, with rabbits and guinea pigs often showing high activity. nih.gov The detoxification of certain heterocyclic amines in monkeys also proceeds through glucuronide conjugation. nih.gov Therefore, the formation of an N-glucuronide conjugate of the parent compound or an O-glucuronide of its phenolic metabolite is a highly probable Phase II metabolic step in isolated non-human biological systems.

Sulfate (B86663) Conjugation

No studies were identified that specifically investigated the sulfate conjugation of this compound or its metabolites in any non-human in vitro system. This Phase II metabolic pathway, catalyzed by sulfotransferase (SULT) enzymes, would typically be assessed in matrices containing these enzymes, such as liver S9 fractions or hepatocytes.

Identification and Structural Elucidation of Primary and Secondary Metabolites

There is no available research detailing the identification or structural elucidation of primary and secondary metabolites of this compound following incubation with non-human in vitro systems. The metabolism of alkyl amines can lead to various primary and secondary metabolites through processes like N-dealkylation, N-hydroxylation, and N-oxygenation. nih.gov However, without experimental data, the specific metabolic fate of this compound remains uncharacterized. The process of identifying metabolites typically involves incubating the parent compound with metabolically active systems (e.g., liver microsomes or hepatocytes) and analyzing the resulting mixture using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Enzyme Kinetics of Metabolic Transformations

No specific enzyme kinetic studies for the metabolic transformations of this compound have been published.

Determination of Kinetic Parameters (Vmax, Km) for Relevant Enzymes

Kinetic parameters such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km) have not been determined for the enzymes responsible for metabolizing this compound. teachmephysiology.com Such studies are crucial for understanding the efficiency and capacity of metabolic pathways. teachmephysiology.comtaylorandfrancis.com The determination of these parameters would involve incubating the compound at various concentrations with specific enzyme systems (e.g., recombinant cytochrome P450 enzymes or liver microsomes) and measuring the rate of metabolite formation. taylorandfrancis.com

Interactive Data Table: Illustrative Enzyme Kinetic Parameters

This table is for illustrative purposes only, demonstrating how data would be presented if available. No actual data for this compound was found.

Characterization of Metabolic Enzyme Inhibition or Induction

No information is available regarding the potential of this compound to inhibit or induce metabolic enzymes in non-human systems. Inhibition studies are necessary to assess the risk of drug-drug interactions, while induction studies help determine if the compound can increase the metabolic rate of itself or other co-administered substances.

Metabolic Stability Assessment in Non-Human In Vitro Matrices (e.g., liver microsomes, hepatocytes, plasma)

Specific data on the metabolic stability of this compound in non-human in vitro matrices is not available in the current scientific literature. Metabolic stability assays are fundamental in early drug discovery to predict in vivo clearance. semanticscholar.org These assays measure the rate of disappearance of a parent compound over time when incubated with a metabolically active system like liver microsomes or hepatocytes. springernature.comadmeshop.com The results are typically expressed as in vitro half-life (t½) and intrinsic clearance (CLint). mdpi.com While general methodologies for such assessments are well-established, no studies have applied them to this specific compound. semanticscholar.orgresearchgate.net

Interactive Data Table: Illustrative Metabolic Stability Data

This table is for illustrative purposes only, demonstrating how data would be presented if available. No actual data for this compound was found.

Structure Activity Relationship Sar Studies of 2 3 Methoxyphenyl 2 Methylpropan 1 Amine and Its Analogs

Systematic Modification of the Amine Moiety and its Impact on Biological Activity

The primary amine group is a critical pharmacophore, often involved in key ionic interactions with biological receptors. Its modification from a primary to a secondary or tertiary amine, or alterations to adjacent alkyl groups, can significantly influence a compound's binding affinity and functional activity.

The conversion of the primary amine in 2-(3-Methoxyphenyl)-2-methylpropan-1-amine to secondary (N-alkyl) and tertiary (N,N-dialkyl) amines profoundly impacts its physicochemical properties, such as basicity and lipophilicity, which in turn affects its biological activity.

N-Methylation: The addition of a single methyl group to form the secondary amine, N-methyl-2-(3-methoxyphenyl)-2-methylpropan-1-amine, generally results in a slight increase in lipophilicity. This modification can subtly alter the binding affinity for various receptors. In many phenethylamine (B48288) series, N-methylation is known to maintain or, in some cases, slightly modulate the potency and selectivity profile compared to the primary amine analog.

N,N-Dimethylation: Introducing a second methyl group to create a tertiary amine, N,N-dimethyl-2-(3-methoxyphenyl)-2-methylpropan-1-amine, further increases steric bulk and lipophilicity while reducing the hydrogen bonding capacity. Typically, this conversion leads to a significant decrease in activity at many monoamine transporters and receptors, as the bulky tertiary amine may hinder optimal binding within the target's active site.

Table 1: Effect of Amine Alkylation on Receptor Binding Affinity (Illustrative)

| Compound | Modification | Amine Type | Relative Binding Affinity |

|---|---|---|---|

| 1 | Parent Compound | Primary | 100% |

| 2 | N-Methyl | Secondary | 90-110% |

| 3 | N,N-Dimethyl | Tertiary | 20-40% |

While the parent compound features a gem-dimethyl group alpha to the aminomethyl moiety, SAR studies on related structures show that the size and branching of alkyl groups in this region are critical. Increasing the alkyl chain length (e.g., replacing a methyl with an ethyl group) or introducing more complex branching can lead to a loss of potency due to steric hindrance, preventing the molecule from adopting the optimal conformation for receptor binding.

Aromatic Ring Substitutions and their Influence on Molecular Interactions

The substituted phenyl ring is essential for engaging in van der Waals, hydrophobic, and sometimes more specific interactions with the receptor. The nature and position of substituents on this ring dictate the electronic and steric profile of the molecule, thereby influencing its pharmacological properties.

The position of the methoxy (B1213986) (-OCH₃) group on the phenyl ring significantly alters the molecule's electronic distribution and its ability to interact with specific residues in a receptor's binding pocket. While the parent compound is the 3-methoxy isomer, the 2-methoxy and 4-methoxy analogs present distinct pharmacological profiles.

2-Methoxy Isomer: The ortho-methoxy group can exert significant steric influence, potentially forcing the aromatic ring into a specific rotational conformation (dihedral angle) relative to the side chain. This fixed conformation may either enhance or diminish binding, depending on the target's topology.

3-Methoxy Isomer: The meta-position, as seen in the parent compound, influences the ring's electron density primarily through an inductive effect. This position is often electronically neutral compared to the ortho and para positions, which are more influenced by resonance.

4-Methoxy Isomer: A para-methoxy group strongly donates electron density to the ring via resonance. This can enhance pi-pi stacking interactions or hydrogen bond acceptor capabilities, leading to potentially higher binding affinity compared to the other isomers.

Table 2: Influence of Methoxy Group Position on Biological Activity (Illustrative)

| Compound | Methoxy Position | Expected Electronic Effect | Potential Impact on Activity |

|---|---|---|---|

| 4 | 2- (ortho) | Steric hindrance; moderate electron donation | May decrease affinity due to steric clash or enhance it through conformational locking. |

| 5 | 3- (meta) | Inductive electron withdrawal | Often serves as a baseline; activity depends on specific receptor interactions. |

| 6 | 4- (para) | Strong electron donation via resonance | May increase affinity through enhanced pi-stacking or H-bonding. |

Introducing other functional groups onto the aromatic ring allows for a fine-tuning of the molecule's properties.

Halogen Substitution: Adding halogens (e.g., Cl, F) to the ring, particularly at the 4-position, increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets. The high electronegativity of halogens also creates specific electronic interactions that can improve binding affinity.

Alkyl Substitution: Small alkyl groups like methyl or ethyl can increase hydrophobic interactions. Their position on the ring is crucial, as they can also introduce steric hindrance if placed incorrectly.

Other Functional Groups: The introduction of hydrogen bond donors (e.g., -OH) or acceptors (e.g., -CN) can form new, specific interactions with receptor sites, potentially increasing both potency and selectivity.

Chiral Isomerism and Stereochemical Effects on Pharmacological Profiles

The core structure of this compound contains a chiral center at the carbon atom bearing the aminomethyl and gem-dimethyl groups if the two methyl groups were chemically distinct. However, in this specific symmetric case, chirality is introduced upon substitution that makes the methyls inequivalent or through isotopic labeling. More commonly in this class, chirality exists at the alpha-carbon of the ethylamine (B1201723) side chain in related phenethylamines. For compounds like phentermine and its analogs, this stereocenter leads to the existence of two non-superimposable mirror images known as enantiomers: (R) and (S).

Biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity, meaning the enantiomers can have vastly different pharmacological and toxicological profiles.

Eutomer and Distomer: One enantiomer, the eutomer, is typically responsible for the majority of the desired pharmacological effect due to its superior fit with the target receptor. The other enantiomer, the distomer, may be significantly less active, inactive, or even contribute to undesirable side effects or a different activity altogether. For many centrally-acting phenethylamines, the (S)-enantiomer is often the more potent isomer. nih.gov

Pharmacokinetic Differences: The two enantiomers can also be metabolized at different rates, leading to different plasma concentrations and durations of action. nih.gov

The profound differences between enantiomers underscore the importance of stereochemistry in drug design. The activity of a racemic mixture (a 50:50 mix of both enantiomers) can be misleading, and the development of single-enantiomer drugs often leads to improved therapeutic indices and simpler pharmacokinetic profiles. psu.edunps.org.au

Table 3: Stereochemical Effects on Pharmacological Profiles (Conceptual)

| Isomer | Description | Typical Pharmacological Profile |

|---|---|---|

| (S)-enantiomer | Eutomer | High affinity for the primary target; responsible for the main therapeutic effect. |

| (R)-enantiomer | Distomer | Low affinity for the primary target; may be inactive or interact with other targets, potentially causing side effects. |

| Racemic Mixture | 1:1 mixture of (R) and (S) | Displays a combined pharmacological profile, which can be less potent and less selective than the pure eutomer. |

Enantiomeric and Diastereomeric Differences in Receptor Binding Affinity

The introduction of a chiral center, such as the α-methyl group in amphetamine-like compounds, results in enantiomers that can exhibit significantly different binding affinities for various receptors. This stereoselectivity is a cornerstone of SAR, as biological macromolecules like receptors are chiral environments. The differential binding of enantiomers can lead to variations in potency, efficacy, and receptor subtype selectivity.

For analogs within the phenethylamine class, particularly those targeting serotonin (B10506) (5-HT) receptors, stereochemistry plays a pivotal role. Studies on constrained phenethylamine analogs have demonstrated that receptor binding pockets can differentiate between stereoisomers. For instance, in certain 1,2-cyclized phenylethylamines, docking studies revealed that only the R-enantiomer could fit into the 5-HT2B receptor in a way that allowed for optimal orientation of key oxygen atoms for receptor interactions. nih.gov Similarly, for other analogs, one enantiomer may be favored over the other, forming more stable and optimal interactions within the binding site. nih.gov